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Abstract
Palatinitol, commercially known as Isomalt, is a disaccharide alcohol widely utilized in the food

and pharmaceutical industries as a sugar substitute. Its chemical and physical properties,

including high thermal stability, resistance to hydrolysis, and non-cariogenicity, make it a

versatile excipient and bulk sweetener. This technical guide provides a comprehensive

overview of the core chemical properties of Palatinitol, presenting quantitative data in

structured tables, detailing experimental protocols for property determination, and illustrating

key chemical pathways and relationships through diagrams.

Chemical Structure and Composition
Palatinitol is an equimolar mixture of two stereoisomers: 6-O-α-D-Glucopyranosyl-D-sorbitol

(1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1][2] It is synthesized in a two-

step process from sucrose. First, the glycosidic bond between glucose and fructose in sucrose

is rearranged to form isomaltulose. Subsequently, the fructose moiety of isomaltulose is

hydrogenated, yielding a mixture of sorbitol and mannitol moieties linked to the original

glucose.[2]

The complete hydrolysis of Palatinitol yields glucose, sorbitol, and mannitol.[3] Due to the

hydrogenation of the fructose unit, Palatinitol is a non-reducing sugar alcohol, a key

characteristic that defines many of its chemical properties.[4]
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Physicochemical Properties
Palatinitol is a white, odorless, and crystalline substance.[1][3] A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Palatinitol

Property Value References

Molecular Formula C₁₂H₂₄O₁₁ [2][5]

Molecular Weight 344.31 g/mol [5]

Appearance
White or almost white

crystalline powder
[1]

Taste
Pure sweet taste, approx. 45-

60% of sucrose
[1]

Melting Point 145 - 150 °C [1]

Decomposition Temperature > 160 °C [1]

Hygroscopicity Low [1]

Solubility
Palatinitol is freely soluble in water, and its solubility increases with temperature. It is

practically insoluble in ethanol.[1] The solubility of Palatinitol in water at various temperatures

is summarized in Table 2.

Table 2: Solubility of Palatinitol in Water
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Temperature (°C) Solubility (g / 100 g water) Reference

20 ~24.5 [1]

25 ~28 [1]

40 ~43

60 ~76

80 ~145

100 ~230

Note: Solubility data may vary slightly depending on the specific ratio of 1,6-GPS to 1,1-GPM.

Chemical Stability and Reactivity
Thermal and pH Stability
Palatinitol exhibits high thermal and chemical stability.[4][5] It is resistant to degradation under

typical food processing and pharmaceutical formulation conditions. Its stability extends over a

wide pH range, showing considerable resistance to acidic and alkaline hydrolysis compared to

sucrose. This stability is attributed to the stable glycosidic linkage between the glucose and the

polyol (sorbitol or mannitol) moieties.

Hydrolysis
The hydrolysis of Palatinitol into its constituent monosaccharides (glucose) and sugar alcohols

(sorbitol and mannitol) is significantly slower than that of sucrose, particularly under acidic

conditions. In the human digestive system, Palatinitol is only minimally hydrolyzed by intestinal

enzymes.
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Hydrolysis of Palatinitol into its constituent components.

Maillard Reaction and Caramelization
As a non-reducing sugar alcohol, Palatinitol does not contain a free aldehyde or ketone group.

Consequently, it does not participate in the Maillard browning reaction with amino acids, a

significant advantage in formulations where color stability is crucial.[4] Caramelization of

Palatinitol occurs at temperatures significantly higher than that of sucrose, typically above

160°C.[1]

Sucrose (Reducing Sugar) Palatinitol (Non-Reducing Sugar Alcohol)

Sucrose

Heat

Amino Acid

Maillard Reaction
(Browning)

Palatinitol

Heat

Amino Acid

No Maillard Reaction
(No Browning)
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Comparison of Palatinitol and Sucrose in the Maillard Reaction.

Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of Palatinitol.

Apparatus:

Melting point apparatus with a heating block and temperature control.

Glass capillary tubes (one end sealed).

Mortar and pestle.

Thermometer (calibrated).

Procedure:

Sample Preparation: Ensure the Palatinitol sample is completely dry. If necessary, dry in a

desiccator over a suitable desiccant. Grind the crystalline sample into a fine powder using a

mortar and pestle.

Capillary Tube Filling: Pack the powdered Palatinitol into the open end of a capillary tube to

a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard

surface.

Measurement:

Place the filled capillary tube into the heating block of the melting point apparatus.

Heat the block at a rapid rate until the temperature is approximately 15-20°C below the

expected melting point of Palatinitol (~145°C).

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

Record the temperature at which the first drop of liquid appears (the onset of melting).
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Continue heating slowly and record the temperature at which the entire sample becomes a

clear liquid (the end of melting).

Reporting: The melting point is reported as a range from the onset to the end of melting.

Quantification by High-Performance Liquid
Chromatography (HPLC)
Objective: To determine the concentration of Palatinitol in a sample.

Instrumentation and Reagents:

HPLC system equipped with a refractive index (RI) detector.

Amino-based or ligand-exchange chromatography column suitable for sugar alcohol

analysis.

Mobile phase: Acetonitrile/water mixture (e.g., 80:20 v/v) or deionized water for ligand-

exchange columns.

Palatinitol reference standard.

Volumetric flasks and pipettes.

Syringe filters (0.45 µm).

Procedure:

Standard Preparation:

Accurately weigh a known amount of Palatinitol reference standard and dissolve it in the

mobile phase to prepare a stock solution of known concentration.

Prepare a series of calibration standards by serially diluting the stock solution with the

mobile phase to cover the expected concentration range of the samples.

Sample Preparation:
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Accurately weigh the sample containing Palatinitol.

Dissolve the sample in a known volume of the mobile phase.

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter

before injection.

Chromatographic Conditions (Example):

Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile:Water (80:20, v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Detector: Refractive Index (RI) detector.

Injection Volume: 20 µL.

Analysis:

Inject the prepared standard solutions into the HPLC system to generate a calibration

curve by plotting peak area against concentration.

Inject the prepared sample solutions.

Identify the Palatinitol peak in the sample chromatogram by comparing its retention time

with that of the standard.

Quantify the amount of Palatinitol in the sample using the calibration curve.
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General workflow for the quantification of Palatinitol by HPLC.

Conclusion
Palatinitol possesses a unique combination of chemical properties that make it a valuable

excipient in the pharmaceutical and food industries. Its high stability, non-reducing nature, and

well-defined physicochemical characteristics provide formulators with a reliable and versatile

ingredient. The experimental protocols and data presented in this guide offer a foundational

resource for researchers and scientists working with this sugar substitute.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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